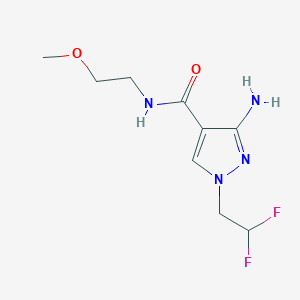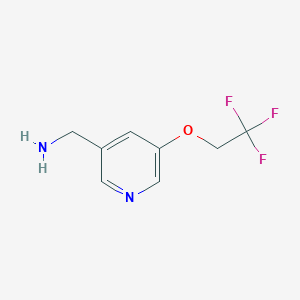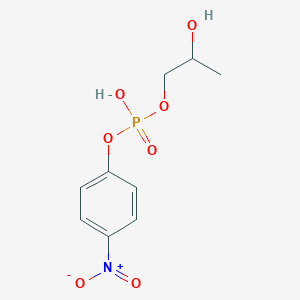
3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrazole ring substituted with amino, difluoroethyl, and methoxyethyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using appropriate amine precursors.
Addition of Difluoroethyl Group: The difluoroethyl group can be added through electrophilic substitution reactions using difluoroethyl halides.
Attachment of Methoxyethyl Group: The methoxyethyl group can be introduced through nucleophilic substitution reactions using methoxyethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Halides, amines, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may yield amines or alcohols.
科学研究应用
3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and other industrial products.
作用机制
The mechanism of action of 3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Influence on Gene Expression: Affecting the expression of genes involved in various biological processes.
相似化合物的比较
Similar Compounds
- 3-Amino-1-(2,2-difluoroethyl)-N-(2-ethoxyethyl)-1H-pyrazole-4-carboxamide
- 3-Amino-1-(2,2-difluoroethyl)-N-(2-propoxyethyl)-1H-pyrazole-4-carboxamide
- 3-Amino-1-(2,2-difluoroethyl)-N-(2-butoxyethyl)-1H-pyrazole-4-carboxamide
Uniqueness
3-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the methoxyethyl group, which imparts distinct chemical and physical properties compared to its analogs
属性
分子式 |
C9H14F2N4O2 |
|---|---|
分子量 |
248.23 g/mol |
IUPAC 名称 |
3-amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H14F2N4O2/c1-17-3-2-13-9(16)6-4-15(5-7(10)11)14-8(6)12/h4,7H,2-3,5H2,1H3,(H2,12,14)(H,13,16) |
InChI 键 |
IBCPRDWEJPAMKZ-UHFFFAOYSA-N |
规范 SMILES |
COCCNC(=O)C1=CN(N=C1N)CC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743875.png)
![ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B11743882.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide](/img/structure/B11743889.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11743897.png)
![3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11743898.png)
![2-{[(2-Hydroxyphenyl)methylidene]amino}-5-phenylfuran-3-carbonitrile](/img/structure/B11743899.png)
![Ethyl 2-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-YL)-2-oxoacetate](/img/structure/B11743900.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743910.png)

![2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11743916.png)
![1-[(2R,5R)-3,4-dihydroxy-5-(1-hydroxyethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743920.png)
![1-Methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B11743923.png)

![N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11743936.png)
